molecular formula C8H16N2O B2648347 N-[2-(pyrrolidin-1-yl)ethyl]acetamide CAS No. 116773-81-0

N-[2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B2648347
CAS No.: 116773-81-0
M. Wt: 156.229
InChI Key: TYSAXPAUNHTCBB-UHFFFAOYSA-N
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Description

N-[2-(Pyrrolidin-1-yl)ethyl]acetamide is an acetamide derivative featuring a pyrrolidine-substituted ethylamine backbone. Its molecular formula is C₉H₁₇N₂O, with a molecular weight of 185.25 g/mol. The compound’s pyrrolidine moiety, a five-membered secondary amine ring, distinguishes it from other acetamide derivatives, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(11)9-4-7-10-5-2-3-6-10/h2-7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSAXPAUNHTCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidin-1-yl)ethyl]acetamide typically involves the reaction of pyrrolidine with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(pyrrolidin-1-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-[2-(pyrrolidin-1-yl)ethyl]acetamide and related compounds:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
This compound C₉H₁₇N₂O Not reported 185.25 Pyrrolidine-ethyl backbone, unmodified amine
2-(2-Oxopyrrolidin-1-yl)acetamide (Piracetam) C₆H₁₀N₂O₂ 7491-74-9 142.16 Oxidized pyrrolidone ring, shorter chain
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide C₁₃H₁₈N₂O 114636-30-5 218.30 Benzyl-substituted pyrrolidine, stereocenter
2-(Hydroxyimino)-N-(2-(pyrrolidin-1-yl)ethyl)acetamide (HIPEA) C₈H₁₄N₃O₂ Not reported 184.22 Hydroxyimino modification on acetamide

Key Observations :

  • Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide) differs in its oxidized pyrrolidone ring, reducing basicity compared to the unmodified pyrrolidine in the target compound .
  • HIPEA () incorporates a hydroxyimino group, likely altering metabolic stability and reactivity .
Pharmacological and Functional Comparisons
  • Piracetam: A well-known nootropic agent with cognitive-enhancing properties. Its mechanism involves modulation of glutamate receptors and membrane fluidity .
  • Acetamide Derivatives in : Compounds like N-(4-(1H-pyrazol-1-yl)phenyl)acetamide exhibit structural divergence (aromatic substituents) and are linked to analgesic or antipyretic effects, unlike the aliphatic pyrrolidine-based target compound .
  • HIPEA : Synthesized as a precursor for oxime-based inhibitors, highlighting the role of this compound derivatives in enzymology studies .

Biological Activity

N-[2-(pyrrolidin-1-yl)ethyl]acetamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article explores its mechanisms of action, biological effects, and comparisons with similar compounds, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to various enzymes or receptors, modulating their activity and leading to different biological effects. The precise molecular targets depend on the context of use, but studies suggest that it may influence pathways related to antimicrobial and antiviral activities.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus3.12
Escherichia coli5.64
Pseudomonas aeruginosa22.9

These findings suggest that the compound could be developed as a potential therapeutic agent against bacterial infections.

Antiviral Properties

In addition to its antibacterial effects, this compound has shown promise in antiviral applications. Its structural features allow it to interact with viral enzymes, potentially inhibiting their activity and preventing viral replication.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that this compound significantly reduced the growth of Staphylococcus aureus in vitro, with an observed MIC value of 3.12 µg/mL. This suggests its potential as an effective antibacterial agent .
  • Antiviral Activity Assessment : Another investigation focused on the compound's ability to inhibit viral replication in cell cultures. Results indicated a dose-dependent reduction in viral load, supporting its potential as an antiviral therapeutic.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Table 2: Comparison of Similar Compounds

Compound NameStructureUnique Features
N-[2-(pyrrolidin-1-yl)ethyl]formamideC7H14N2OExhibits different reactivity profiles
N-[2-(pyrrolidin-1-yl)ethyl]propionamideC8H15N2OPotentially different pharmacological effects
N-[2-(morpholin-4-yl)ethyl]acetamideC8H16N2ODifferent interaction dynamics due to morpholine ring

This comparison illustrates how the presence of a pyrrolidine ring in this compound contributes to its distinct biological activities.

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